REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][C:6]=1Br.O.CC(O)=O>C1(C)C=CC=CC=1.[Zn]>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
34.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(OC1Br)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(OC1Br)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL three-necked round-bottom flask fitted with an overhead mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with a temperature
|
Type
|
TEMPERATURE
|
Details
|
controlled heating mantle
|
Type
|
CUSTOM
|
Details
|
held at 125-130° C
|
Type
|
ADDITION
|
Details
|
was added portionwise over 50 minutes
|
Duration
|
50 min
|
Type
|
ADDITION
|
Details
|
Subsequent portions are added after most of the previously added portion
|
Type
|
CUSTOM
|
Details
|
to give a pale brown solution
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
CUSTOM
|
Details
|
consumption of the starting 4,5-dibromofuran-2-carboxylic acid and conversion to the desired product
|
Type
|
WAIT
|
Details
|
After 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature the reaction slurry
|
Type
|
ADDITION
|
Details
|
was diluted with cold H2O (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solids were rinsed with cold H2O
|
Type
|
CUSTOM
|
Details
|
dried on the filter
|
Type
|
DISSOLUTION
|
Details
|
the resulting damp solids were dissolved in warm acetone (1.6 L)
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove residual zinc dust
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
CUSTOM
|
Details
|
to afford an off-white powder
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in a flask
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated
|
Type
|
CUSTOM
|
Details
|
had collected in the trap
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(OC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |